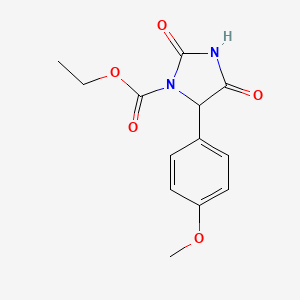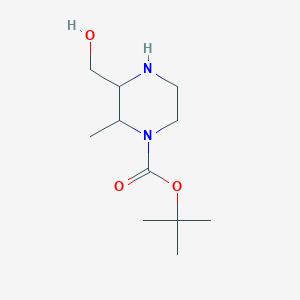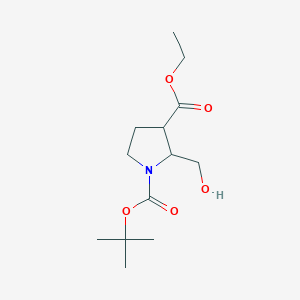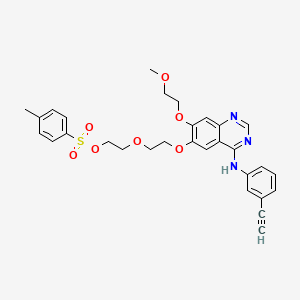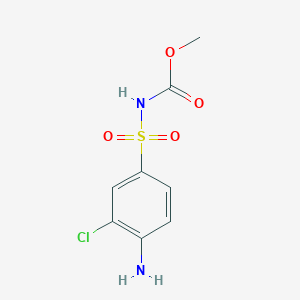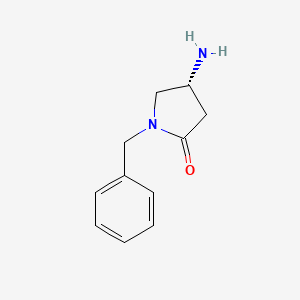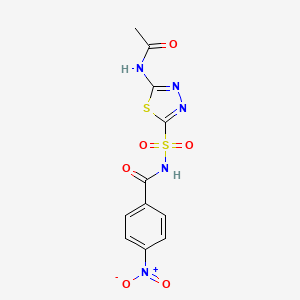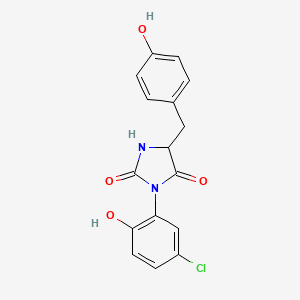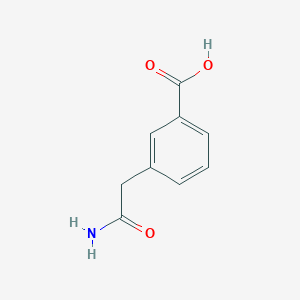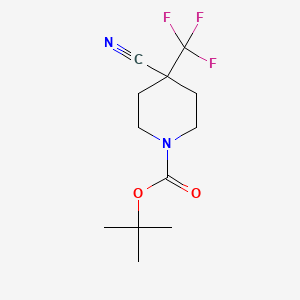
tert-Butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound known for its unique structural features and potential applications in various fields of scientific research. The compound consists of a piperidine ring substituted with a cyano group and a trifluoromethyl group, along with a tert-butyl ester moiety. This combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of tert-Butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions using cyanide sources.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be incorporated through reactions with trifluoromethylating agents.
Esterification: The final step involves esterification to introduce the tert-butyl ester moiety.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
tert-Butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to amines or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents employed .
Scientific Research Applications
tert-Butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-Butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with molecular targets and pathways. The cyano and trifluoromethyl groups contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological activities, making the compound useful in studying enzyme inhibition, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
tert-Butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate can be compared with similar compounds such as:
- tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate
- tert-Butyl 4-(trifluoromethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The presence of the trifluoromethyl group in this compound imparts unique reactivity and stability, distinguishing it from other related compounds .
Properties
Molecular Formula |
C12H17F3N2O2 |
|---|---|
Molecular Weight |
278.27 g/mol |
IUPAC Name |
tert-butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H17F3N2O2/c1-10(2,3)19-9(18)17-6-4-11(8-16,5-7-17)12(13,14)15/h4-7H2,1-3H3 |
InChI Key |
DKKVRVQZIUXXCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


